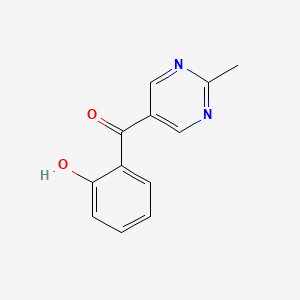
(Benzenesulfonyl)methyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Benzenesulfonyl)methyl prop-2-enoate is an organic compound with the molecular formula C12H14O4S. . This compound is characterized by the presence of a benzenesulfonyl group attached to a prop-2-enoate moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Benzenesulfonyl)methyl prop-2-enoate typically involves the reaction of benzenesulfonyl chloride with ethyl acrylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
(Benzenesulfonyl)methyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can replace the benzenesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfinyl or thiol compounds .
Applications De Recherche Scientifique
(Benzenesulfonyl)methyl prop-2-enoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (Benzenesulfonyl)methyl prop-2-enoate involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-[(phenylsulfonyl)methyl]acrylate: Similar in structure but with a phenylsulfonyl group instead of a benzenesulfonyl group.
Methyl 2-[(benzenesulfonyl)methyl]prop-2-enoate: Similar but with a methyl ester instead of an ethyl ester.
Uniqueness
(Benzenesulfonyl)methyl prop-2-enoate is unique due to its specific combination of functional groups, which provides distinct reactivity and applications compared to other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
62839-41-2 |
|---|---|
Formule moléculaire |
C10H10O4S |
Poids moléculaire |
226.25 g/mol |
Nom IUPAC |
benzenesulfonylmethyl prop-2-enoate |
InChI |
InChI=1S/C10H10O4S/c1-2-10(11)14-8-15(12,13)9-6-4-3-5-7-9/h2-7H,1,8H2 |
Clé InChI |
RZQKKHDPVAOKRB-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCS(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethyl-3,5-dimethyl-2-[(thiophen-2-yl)methylidene]-2H-pyrrole](/img/structure/B14507500.png)
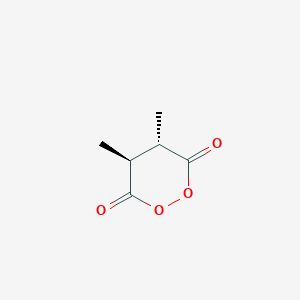
![N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14507519.png)
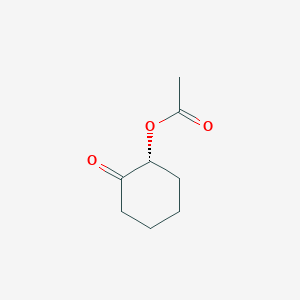

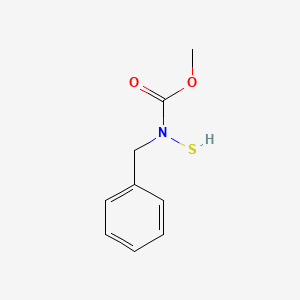
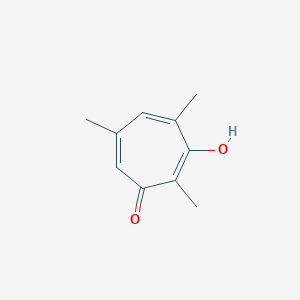

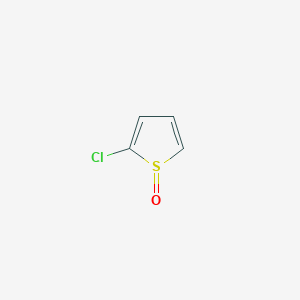
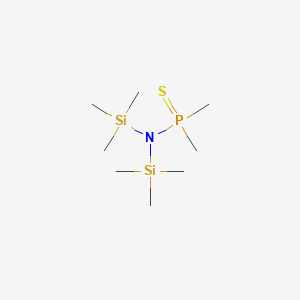
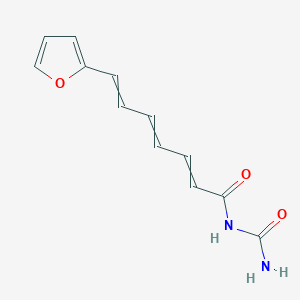
![5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile](/img/structure/B14507567.png)
